

Application Notes and Protocols for Establishing Infigratinib-Resistant Cell Line Models

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Compound of Interest

Compound Name: *Infigratinib*

Cat. No.: *B612010*

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Introduction

Infigratinib (BGJ398) is a selective, ATP-competitive tyrosine kinase inhibitor (TKI) targeting fibroblast growth factor receptors 1, 2, and 3 (FGFR1/2/3). It has shown clinical efficacy in cancers with FGFR genetic alterations, particularly FGFR2 fusion-positive cholangiocarcinoma. However, as with many targeted therapies, acquired resistance is a significant clinical challenge that limits the duration of response. Understanding the mechanisms of **infigratinib** resistance is crucial for developing next-generation inhibitors and rational combination therapies. This document provides detailed protocols for establishing and characterizing **infigratinib**-resistant cancer cell line models, a critical tool for investigating resistance mechanisms and evaluating novel therapeutic strategies.

Mechanisms of Infigratinib Resistance

Acquired resistance to **infigratinib** can be broadly categorized into two main types:

- On-target resistance involves genetic alterations within the FGFR kinase domain that interfere with drug binding. The most common on-target resistance mechanisms are mutations in the gatekeeper residue (V564F in FGFR2) and the molecular brake region (e.g.,

N549K in FGFR2).[1] These mutations can sterically hinder the binding of **infigratinib** to the ATP-binding pocket.[2]

- Off-target resistance involves the activation of bypass signaling pathways that circumvent the FGFR blockade. This can occur through the upregulation and/or activation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, and ERBB3, or through the activation of downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways.[3][4][5][6][7][8]

Data Presentation: Infigratinib IC50 in Sensitive vs. Resistant Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of **infigratinib** in various cancer cell lines and their resistant counterparts. The fold change in IC50 is a quantitative measure of the degree of acquired resistance.

Table 1: **Infigratinib** IC50 in FGFR2-Altered Cholangiocarcinoma Cell Lines

Cell Line	Parental IC50 (nM)	Resistant Clone	Resistance-Confering Mutation	Resistant IC50 (nM)	Fold Change in IC50
FGFR2-fusion positive	~1	Resistant Clone 1	FGFR2 V565F (Gatekeeper)	>1000	>1000
FGFR2-fusion positive	~1	Resistant Clone 2	FGFR2 N550K (Molecular Brake)	~40	40

Note: The IC50 values can vary depending on the specific assay conditions and the parental cell line used.

Table 2: **Infigratinib** IC50 in FGFR3-Altered Urothelial Carcinoma Cell Lines

Cell Line	Parental IC50 (nM)	Resistant Clone	Resistance-Confering Mutation	Resistant IC50 (nM)	Fold Change in IC50
RT112 (FGFR3-TACC3 fusion)	~10-50	RT112-R1	FGFR3 V555M (Gatekeeper)	>1000	>20-100
RT112 (FGFR3-TACC3 fusion)	~10-50	RT112-R2	KRAS activating mutation	~500	~10-50

Note: The IC50 values can vary depending on the specific assay conditions and the parental cell line used.

Experimental Protocols

Protocol 1: Establishment of Infigratinib-Resistant Cell Lines

This protocol describes a method for generating **infigratinib**-resistant cancer cell lines using a continuous dose-escalation approach. This method mimics the selective pressure that leads to acquired resistance in patients.

Materials:

- Parental cancer cell line of interest (e.g., FGFR2-fusion positive cholangiocarcinoma or FGFR3-mutant urothelial carcinoma cell line)
- Complete cell culture medium
- **Infigratinib** (powder or stock solution)
- Dimethyl sulfoxide (DMSO)
- Cell culture flasks and plates

- Incubator (37°C, 5% CO₂)
- Microscope

Procedure:

- Determine the initial IC₅₀ of **Infigratinib**:
 - Plate the parental cells in 96-well plates.
 - Treat the cells with a range of **infigratinib** concentrations for 72 hours.
 - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC₅₀ value.
- Initiate Resistance Induction:
 - Culture the parental cells in their complete medium containing **infigratinib** at a starting concentration of approximately the IC₁₀ to IC₂₀ (the concentration that inhibits 10-20% of cell growth).
 - Use a parallel culture with DMSO as a vehicle control.
- Dose Escalation:
 - Maintain the cells in the **infigratinib**-containing medium, changing the medium every 3-4 days.
 - Once the cells resume a normal growth rate (comparable to the DMSO control), gradually increase the **infigratinib** concentration by 1.5 to 2-fold.
 - This process of adaptation and dose escalation can take several months (e.g., up to 210 days).[3]
- Isolation of Resistant Clones:
 - Once the cells are able to proliferate in a high concentration of **infigratinib** (e.g., 1 µM or higher), resistant polyclonal populations are established.

- To isolate monoclonal resistant cell lines, perform single-cell cloning by limiting dilution or by picking individual colonies.
- Confirmation of Resistance:
 - Expand the resistant clones and determine their IC₅₀ for **infigratinib**. A significant increase in IC₅₀ (typically >10-fold) compared to the parental cells confirms resistance.
 - Maintain the resistant cell lines in a medium containing a maintenance dose of **infigratinib** to preserve the resistant phenotype.

Protocol 2: Characterization of Infigratinib-Resistant Cell Lines

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Parental and resistant cell lines
- 96-well plates
- **Infigratinib**
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Treat the cells with a serial dilution of **infigratinib** for 72 hours.

- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

B. Western Blot Analysis for Signaling Pathway Alterations

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

- Parental and resistant cell lysates
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MET, anti-EGFR)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the parental and resistant cells and quantify the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the changes in protein expression and phosphorylation between parental and resistant cells.

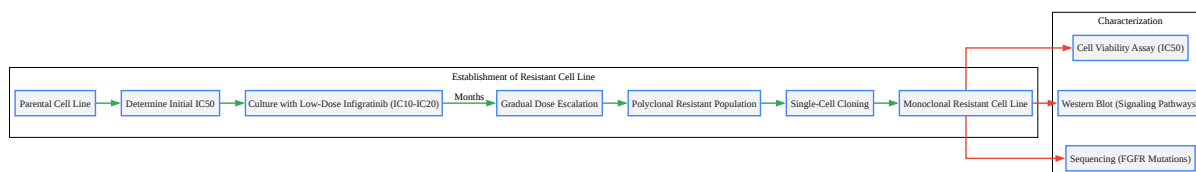
C. Molecular Profiling for Resistance Mutations

Sanger sequencing or next-generation sequencing (NGS) can be used to identify mutations in the FGFR kinase domain.

Procedure:

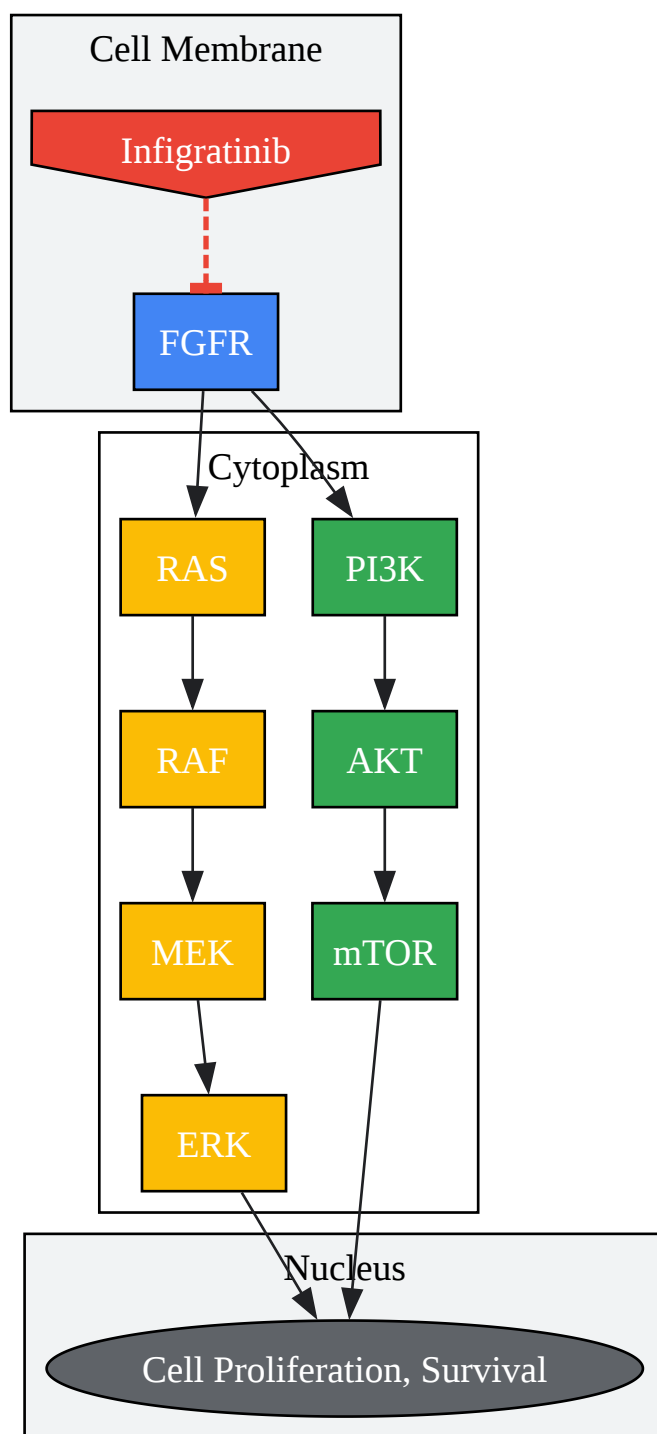
- Isolate genomic DNA from parental and resistant cell lines.
- Amplify the FGFR kinase domain using PCR.
- Sequence the PCR products using Sanger sequencing or an NGS platform.
- Analyze the sequencing data to identify any mutations in the resistant cells compared to the parental cells.

Visualizations



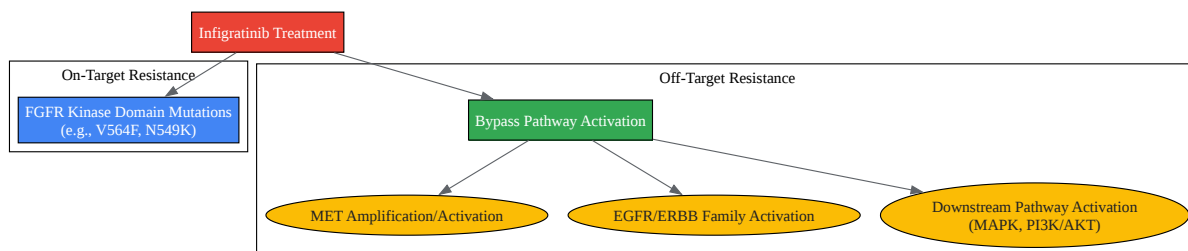
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Caption: Experimental workflow for establishing and characterizing **infigratinib**-resistant cell lines.



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Caption: Simplified FGFR signaling pathway and the inhibitory action of **infigratinib**.



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Caption: Overview of on-target and off-target mechanisms of resistance to **infigratinib**.

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